(R)-1-Boc-2-benzylpiperazine (R)-1-Boc-2-benzylpiperazine
Brand Name: Vulcanchem
CAS No.: 947684-78-8
VCID: VC2392629
InChI: InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

(R)-1-Boc-2-benzylpiperazine

CAS No.: 947684-78-8

Cat. No.: VC2392629

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Boc-2-benzylpiperazine - 947684-78-8

Specification

CAS No. 947684-78-8
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1
Standard InChI Key QKUHUJCLUFLGCI-CQSZACIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

(R)-1-Boc-2-benzylpiperazine, with the IUPAC name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a chiral molecule featuring a piperazine core with a benzyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The (R) designation indicates the specific stereochemical configuration at the 2-position, which is critical for many of its applications in pharmaceutical synthesis.

Basic Chemical Information

Table 1 summarizes the key chemical identifiers and physical properties of (R)-1-Boc-2-benzylpiperazine:

PropertyValue
CAS Number947684-78-8
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
IUPAC Nametert-butyl (2R)-2-benzylpiperazine-1-carboxylate
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1
InChIKeyQKUHUJCLUFLGCI-CQSZACIVSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2

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Physical Properties

The compound exhibits specific physical characteristics that are important for handling and utilization in research and synthetic applications:

PropertyValue
Physical AppearanceTypically a white to off-white solid
Boiling Point382.9°C at 760 mmHg
Density1.066 g/cm³
LogP2.70470
Optical Rotation[α]D = +28 ± 2° (C=1 in CHCl₃, 20°C)
Recommended StorageKeep in dark place, under inert atmosphere, 2-8°C

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The compound's chiral nature is evidenced by its specific optical rotation value, which is a critical parameter for confirming the enantiomeric purity of the material used in stereoselective synthesis applications.

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of (R)-1-Boc-2-benzylpiperazine can be achieved through several routes, typically starting from appropriately substituted piperazine precursors. One common approach involves:

  • Starting with an enantiomerically pure 2-benzylpiperazine

  • Selective N-protection using di-tert-butyl dicarbonate (Boc₂O)

  • Purification to obtain the enantiomerically pure product

For applications requiring both enantiomers, racemization of the opposing enantiomer can be accomplished using strong bases such as 1,8-Diazabicycloundec-7-ene (DBU) under heating conditions, followed by separation of the resulting diastereomers .

Reactivity Profile

(R)-1-Boc-2-benzylpiperazine participates in various chemical transformations that make it valuable in organic synthesis:

  • The secondary amine (N-H) at the 4-position serves as a nucleophile for alkylation, acylation, and other functional group transformations

  • The Boc protecting group can be selectively removed under acidic conditions (typically using TFA or HCl in dioxane)

  • The benzyl group provides opportunities for further functionalization via aromatic substitution reactions

  • The chiral center can direct stereoselective reactions when used as a building block

When used in pharmaceutical synthesis, the compound has been employed in coupling reactions with various carboxylic acids and amines. For example, research has documented the reaction with 6-(tritylthio)hexanoic acid using carbodiimide coupling chemistry to create extended structures for pharmaceutical applications .

Applications in Research and Development

Pharmaceutical Development

(R)-1-Boc-2-benzylpiperazine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system . Its significance in drug development stems from:

  • The rigid piperazine scaffold providing conformational stability

  • The chiral center allowing for stereoselective drug design

  • The protected and free nitrogen atoms enabling selective functionalization

  • The benzyl moiety contributing to lipophilicity and potential π-stacking interactions with protein targets

The compound is widely utilized in developing:

  • Neurological disorder treatments

  • Novel psychoactive agents

  • Receptor-specific therapeutics

  • Compounds with improved blood-brain barrier penetration

Neuropharmacology Research

In neuropharmacology, (R)-1-Boc-2-benzylpiperazine and its derivatives are valuable for investigating the effects of piperazine compounds on neurotransmitter systems . Studies have employed this compound in:

  • Receptor binding assays to evaluate ligand-receptor interactions

  • Development of compounds targeting specific neurotransmitter pathways

  • Structure-activity relationship studies for CNS-active compounds

  • Comparison with other piperazine derivatives to establish pharmacophore models

These applications leverage the compound's well-defined structure and stereochemistry to create precisely tailored molecules for specific neurological targets.

Organic Synthesis Applications

Beyond pharmaceutical applications, (R)-1-Boc-2-benzylpiperazine serves as a versatile building block in organic synthesis . Researchers utilize this compound to:

  • Create complex molecular scaffolds with defined stereochemistry

  • Develop new methodologies for stereoselective synthesis

  • Generate libraries of compounds for screening purposes

  • Produce chiral auxiliaries for asymmetric reactions

Its utility in organic synthesis is enhanced by the orthogonal protection of the two nitrogen atoms, allowing for selective functionalization in multi-step syntheses.

Comparison with Other Piperazine Derivatives

To understand the specific advantages of (R)-1-Boc-2-benzylpiperazine, it is useful to compare it with other common piperazine derivatives:

Table 3: Comparison of (R)-1-Boc-2-benzylpiperazine with Related Compounds

CompoundMolecular Weight (g/mol)Key Structural FeaturesPrimary Applications
(R)-1-Boc-2-benzylpiperazine276.37Chiral center at C2, Boc protection at N1, benzyl groupPharmaceutical intermediates, chiral building blocks
1-Benzylpiperazine (BZP)176.26Achiral, benzyl group at N1, free N4Psychoactive research, used as a recreational drug in some regions
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)230.23Achiral, aryl substitution, CF₃ groupSerotonergic research, recreational drug studies
1-(3-Chlorophenyl)piperazine (mCPP)196.68Achiral, aryl substitution, Cl groupSerotonergic research, metabolite of certain antidepressants

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The key advantage of (R)-1-Boc-2-benzylpiperazine over these related compounds is its defined stereochemistry and the presence of the Boc protecting group, which enables more controlled and selective chemical modifications.

SupplierPackage SizePrice (USD)Product Name
Abosyn1g$700(R)-tert-butyl 2-benzylpiperazine-1-carboxylate
ACHEMBLOCK1g$245(R)-1-Boc-2-benzyl-piperazine
ACHEMBLOCK5g$750(R)-1-Boc-2-benzyl-piperazine
Acrotein1g$79.48(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate
Acrotein25g$724.85(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate
AK Scientific1g$170(R)-1-Boc-2-Benzylpiperazine
AK Scientific5g$573(R)-1-Boc-2-Benzylpiperazine
Ambeed10g$295(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate

Source:

The significant price variation (from approximately $43 to $3049.20 depending on quantity and supplier) reflects differences in purity, synthetic route, and enantiomeric excess of the commercial materials. For research applications requiring high enantiomeric purity, higher-priced options from established suppliers are typically preferred.

Research Findings and Future Directions

Recent Research Applications

Recent research has employed (R)-1-Boc-2-benzylpiperazine in various advanced applications:

  • As part of a hapten design strategy for methamphetamine vaccines, where the compound was utilized to create drug-protein conjugates capable of eliciting antibody responses against methamphetamine

  • In the development of molecular hybrids combining the piperazine scaffold with other pharmacologically active moieties, such as phenstatin and letrozole derivatives

  • In structure-activity relationship studies exploring the importance of stereochemistry in receptor binding and biological activity

One notable study documented the use of (R)-1-Boc-2-benzylpiperazine in a reaction with 4-methyl morpholine under argon at room temperature, demonstrating its utility in creating complex molecular architectures .

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